molecular formula C19H12F3N5O5S B4298042 N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B4298042
M. Wt: 479.4 g/mol
InChI Key: MWFKGOKSNWAYRY-LANNQIRMSA-N
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Description

N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. The presence of thiazolidine, oxadiazole, and furyl groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(trifluoromethoxy)benzaldehyde with 2-furylmethylene thiazolidinone under basic conditions to form the intermediate. This intermediate is then reacted with 1,2,5-oxadiazole-3-amine in the presence of acetic anhydride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and furyl moieties.

    Reduction: Reduction reactions can target the oxo and imino groups, leading to the formation of corresponding alcohols and amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 2-(2-imino-4-oxo-thiazolidin-5-yl)-N-phenyl-acetamide
  • N-benzyl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide
  • 2,4-disubstituted thiazoles

Comparison: N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide stands out due to the presence of the trifluoromethoxy group, which enhances its lipophilicity and potential biological activity. The combination of thiazolidine and oxadiazole rings also contributes to its unique chemical reactivity and biological properties .

Properties

IUPAC Name

N-[4-[(5E)-2-imino-4-oxo-5-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O5S/c1-9(28)24-15-16(26-32-25-15)27-17(29)14(33-18(27)23)8-12-6-7-13(30-12)10-2-4-11(5-3-10)31-19(20,21)22/h2-8,23H,1H3,(H,24,25,28)/b14-8+,23-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFKGOKSNWAYRY-LANNQIRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NON=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)/SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(5E)-2-imino-4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

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